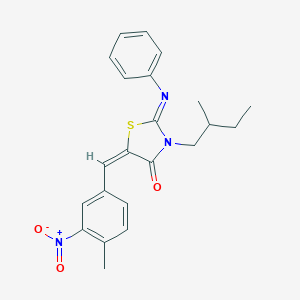
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a compound that has been widely studied for its potential applications in scientific research. This compound is a thiazolidinone derivative that has shown promising results in various research studies due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that the compound has the ability to inhibit the activity of various enzymes and proteins, including tyrosinase, acetylcholinesterase, and α-glucosidase. The compound has also been found to have a potent antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one has various biochemical and physiological effects. The compound has been found to have a potent antimicrobial activity against various bacteria and fungi. The compound has also been shown to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, the compound has been found to have anticancer activity against various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure and properties. The compound has been found to have potent antimicrobial, antiviral, anticancer, and antioxidant properties, which make it a promising candidate for various scientific research studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route of this compound for various research applications.
Direcciones Futuras
There are several future directions for the research and development of 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One potential direction is the exploration of its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. Another potential direction is the development of new derivatives and analogs of this compound with improved properties and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for various research applications.
Métodos De Síntesis
The synthesis of 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2-methyl-1,3-thiazolidin-4-one with 3-nitro-4-methylbenzaldehyde and 2-methyl-1-butylamine. The reaction occurs in the presence of a suitable catalyst and under controlled conditions. The yield of the compound is dependent on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been found to have antimicrobial, antiviral, anticancer, and antioxidant properties. The compound has also been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C22H23N3O3S |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
(5E)-3-(2-methylbutyl)-5-[(4-methyl-3-nitrophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23N3O3S/c1-4-15(2)14-24-21(26)20(29-22(24)23-18-8-6-5-7-9-18)13-17-11-10-16(3)19(12-17)25(27)28/h5-13,15H,4,14H2,1-3H3/b20-13+,23-22? |
Clave InChI |
ZKXIBAPBUKLSKR-FTEWTSQZSA-N |
SMILES isomérico |
CCC(C)CN1C(=O)/C(=C\C2=CC(=C(C=C2)C)[N+](=O)[O-])/SC1=NC3=CC=CC=C3 |
SMILES |
CCC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)C)[N+](=O)[O-])SC1=NC3=CC=CC=C3 |
SMILES canónico |
CCC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)C)[N+](=O)[O-])SC1=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-{3-bromo-4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B297532.png)
![2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide](/img/structure/B297533.png)
![2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B297535.png)
![4-(2,4-dichlorophenoxy)-N'-{(E)-[3-methoxy-2-(prop-2-yn-1-yloxy)phenyl]methylidene}butanehydrazide](/img/structure/B297536.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B297539.png)
![2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide](/img/structure/B297540.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide](/img/structure/B297541.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B297542.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide](/img/structure/B297544.png)
![4-(2,4-dichlorophenoxy)-N-{2-oxo-2-[2-(3-phenyl-2-propenylidene)hydrazino]ethyl}butanamide](/img/structure/B297545.png)
![N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B297546.png)
![2-(4-chlorophenoxy)-N-(2-{2-[4-(cyanomethoxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)acetamide](/img/structure/B297547.png)
![2-(4-chlorophenoxy)-N-{2-[2-(5-isopropyl-4-methoxy-2-methylbenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B297548.png)
![N-(2-{2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-4-methylbenzamide](/img/structure/B297550.png)